1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-iodo-, methyl ester
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Overview
Description
1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-iodo-, methyl ester is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by the presence of an iodine atom at the 6th position and a methyl ester group at the carboxylic acid position. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-iodo-, methyl ester typically involves the following steps:
Starting Material: The synthesis begins with 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine.
Esterification: The carboxylic acid group is then esterified using methanol in the presence of an acid catalyst to form the methyl ester.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-iodo-, methyl ester undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the iodine atom.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases, and solvents like DMF or THF. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-iodo-, methyl ester has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of kinase inhibitors, particularly targeting fibroblast growth factor receptors (FGFRs) involved in cancer progression.
Biological Studies: The compound is studied for its potential to inhibit cell proliferation and induce apoptosis in cancer cells.
Chemical Biology: It serves as a probe to study protein-ligand interactions and signal transduction pathways.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-iodo-, methyl ester involves its interaction with specific molecular targets, such as FGFRs. Upon binding to these receptors, the compound inhibits their kinase activity, leading to the suppression of downstream signaling pathways like RAS-MEK-ERK and PI3K-Akt . This results in the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar compounds to 1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-iodo-, methyl ester include:
1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, methyl ester: Lacks the iodine atom, resulting in different reactivity and biological activity.
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, methyl ester:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity, making it a valuable compound in drug discovery and development.
Properties
IUPAC Name |
methyl 6-iodopyrrolo[2,3-b]pyridine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IN2O2/c1-14-9(13)12-5-4-6-2-3-7(10)11-8(6)12/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNGDCWMPVFPASG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1C=CC2=C1N=C(C=C2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00566959 |
Source
|
Record name | Methyl 6-iodo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00566959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143468-10-4 |
Source
|
Record name | Methyl 6-iodo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00566959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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